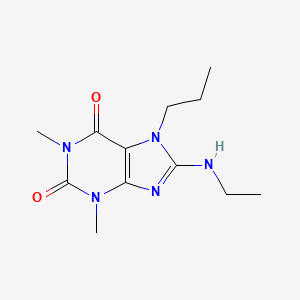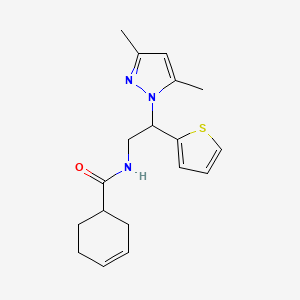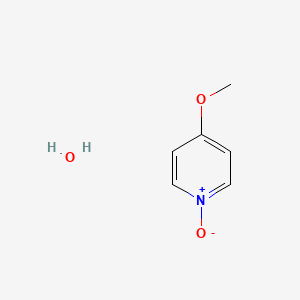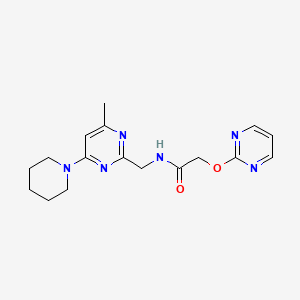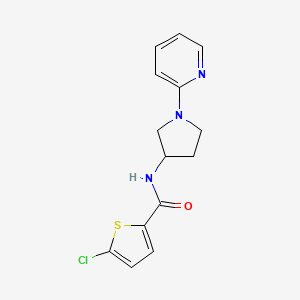![molecular formula C18H22BrN5O B2402058 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923122-30-9](/img/structure/B2402058.png)
2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of this compound is assigned by HRMS, IR, 1H, and 13C NMR experiments . Further studies on similar compounds reveal their suitability for further development .Chemical Reactions Analysis
The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications
Hypoglycemic Agent Research
A study explored novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds related to the specified chemical, for their potential as dual-acting hypoglycemic agents. These compounds showed promise in activating glucokinase (GK) and PPARγ, which are significant in managing glucose levels. The compound ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, closely related to the specified chemical, demonstrated effectiveness in reducing glucose levels in normal mice after oral glucose loading (Song et al., 2011).
Synthesis Methods
Research has been conducted on alternative synthesis routes for compounds structurally similar to 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine. The focus was on achieving the target compound N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide through novel coupling methods (Shahinshavali et al., 2021).
Anticancer Research
Studies have shown the synthesis and evaluation of certain pyrimidine-piperazine-chromene and -quinoline conjugates, which share structural similarities with the specified chemical, in anticancer research. These compounds were tested for their cytotoxic activities against human breast cancer cell lines, with some showing significant anti-proliferative activities (Parveen et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-bromophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDHTISSUGTIIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
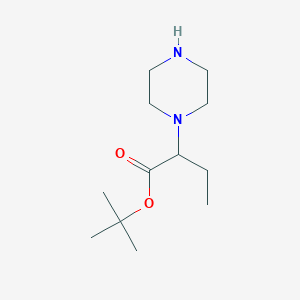

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)
![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)
![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)
![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)
![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)
